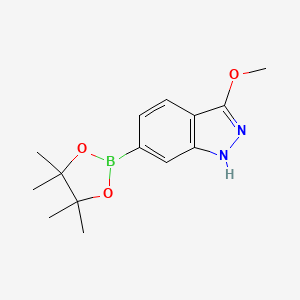![molecular formula C18H10N2S2 B12822364 2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)
2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is an organic compound known for its unique structural properties and potential applications in various fields, including organic electronics and materials science. This compound features a bithiophene core with a phenyl substituent and a malononitrile group, which contribute to its electronic properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5’-phenyl-[2,2’-bithiophen]-5-carbaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or bithiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile has been extensively studied for its applications in:
Organic Electronics: Used as a donor molecule in organic solar cells due to its high hole mobility and deep highest-occupied molecular orbital (HOMO) level.
Materials Science: Employed in the development of new materials with unique optical and electronic properties.
Biological Applications: Potential use in bioimaging and as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile in organic electronics involves its ability to donate electrons and facilitate charge transport. The compound’s deep HOMO level contributes to a high open-circuit voltage in organic solar cells, while its structural properties enable efficient exciton dissociation and charge carrier mobility .
Comparación Con Compuestos Similares
Similar Compounds
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Similar structure with diphenylamino substituent.
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Another derivative with different substituents.
Uniqueness
2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is unique due to its specific combination of a bithiophene core and phenyl substituent, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C18H10N2S2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-[[5-(5-phenylthiophen-2-yl)thiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H10N2S2/c19-11-13(12-20)10-15-6-7-17(21-15)18-9-8-16(22-18)14-4-2-1-3-5-14/h1-10H |
Clave InChI |
NJVRKQXGQXHMTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




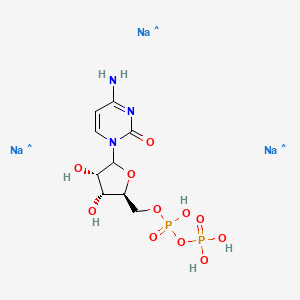
![[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride](/img/structure/B12822309.png)
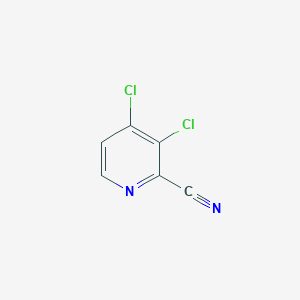
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
![(R)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12822321.png)
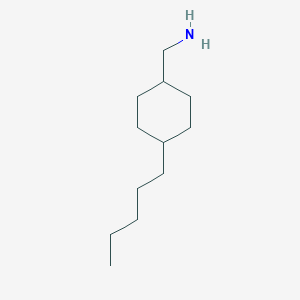
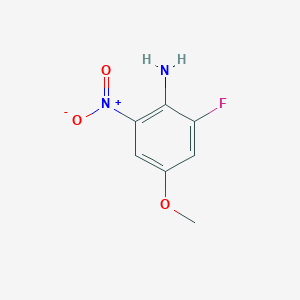
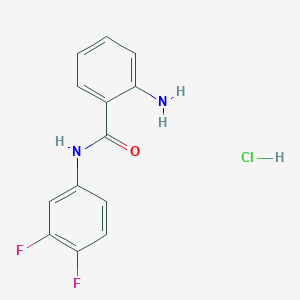
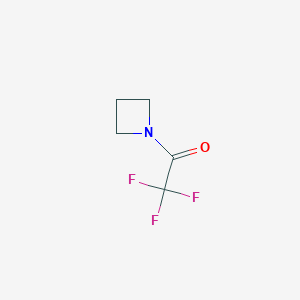
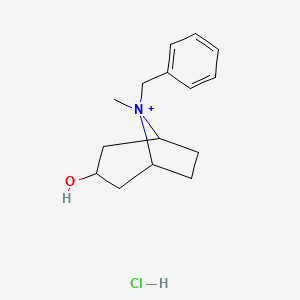
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B12822375.png)
